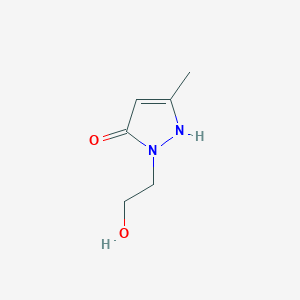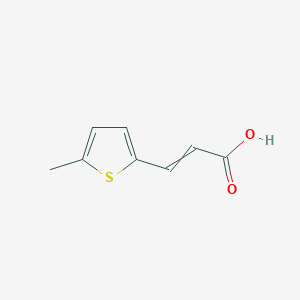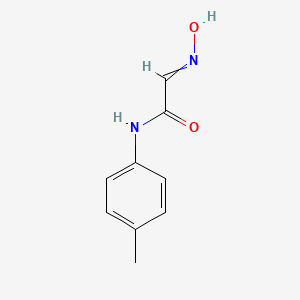
Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate is a quinoline derivative with the molecular formula C16H19ClN2O2. This compound features a quinoline system, a butylamino group, and a carboxyl group. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: Ethyl 2,4-dichloroquinoline-3-carboxylate is commonly used as a starting material.
Reaction Steps: The compound is synthesized through nucleophilic substitution reactions. The butylamino group is introduced by reacting ethyl 2,4-dichloroquinoline-3-carboxylate with butylamine under specific conditions.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium acetate are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various quinoline derivatives with different oxidation states.
Reduction Products: Reduced forms of the quinoline ring.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in treating infections and inflammation.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways Involved: The exact mechanism can vary, but it often involves modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-chloroquinoline-3-carboxylate: Lacks the butylamino group.
Ethyl 4-aminoquinoline-3-carboxylate: Has an amino group instead of a butylamino group.
Uniqueness: Ethyl 4-butylamino-2-chloroquinoline-3-carboxylate is unique due to the presence of both the butylamino and chloro groups, which contribute to its distinct chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new therapeutic agents and industrial chemicals.
Propriétés
IUPAC Name |
ethyl 4-(butylamino)-2-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-5-10-18-14-11-8-6-7-9-12(11)19-15(17)13(14)16(20)21-4-2/h6-9H,3-5,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOIJPWMNCAKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-Acetyl-2-methylphenyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B8051696.png)



![5-[2-(1-Benzothiophen-2-yl)-2-oxoethyl]-11-thia-3,6,7,9-tetrazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,5,8,12(16)-pentaen-4-one](/img/structure/B8051724.png)
![5-(2-Oxo-2-thiophen-2-ylethyl)-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one](/img/structure/B8051731.png)
![4-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2,3,5,6,7,8-hexahydro-1H-acridine-4-carbonitrile](/img/structure/B8051741.png)
![(6E)-7-amino-6-[(4-chlorophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051757.png)



![4-[(methoxyimino)methyl]benzoic acid](/img/structure/B8051790.png)

![3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B8051803.png)
